Jak-2/3-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak-2/3-IN-3 is a potent inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). These kinases are part of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in cytokine signaling and immune response regulation. This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .
准备方法
The synthesis of Jak-2/3-IN-3 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
化学反应分析
Jak-2/3-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
科学研究应用
Jak-2/3-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the JAK-STAT pathway and its role in various biochemical processes.
Biology: Researchers use this compound to investigate the effects of JAK inhibition on cellular signaling and immune response.
作用机制
Jak-2/3-IN-3 exerts its effects by inhibiting the activity of JAK2 and JAK3. These kinases are involved in the phosphorylation of cytokine receptors, which subsequently activate the STAT proteins. By blocking this phosphorylation, this compound prevents the downstream signaling events that lead to inflammation and immune response . The molecular targets of this compound include the ATP-binding sites of JAK2 and JAK3, where it competes with ATP to inhibit kinase activity .
相似化合物的比较
Jak-2/3-IN-3 is unique among JAK inhibitors due to its high selectivity and potency for JAK2 and JAK3. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
This compound stands out due to its balanced inhibition of both JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT pathway and its therapeutic potential .
属性
分子式 |
C13H10Cl2N4O2 |
---|---|
分子量 |
325.15 g/mol |
IUPAC 名称 |
6,7-dichloro-3-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-5-10(13(21)19(2)18-5)11-12(20)17-9-4-7(15)6(14)3-8(9)16-11/h3-4,18H,1-2H3,(H,17,20) |
InChI 键 |
OROMSGOLCJMMOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。